REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([CH2:6][CH:7]([C:9](O)=[O:10])[NH2:8])[C:3]2[CH:12]=[CH:13][CH:14]=[CH:15][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[S:1]1[CH:5]=[C:4]([CH2:6][CH:7]([NH2:8])[CH2:9][OH:10])[C:3]2[CH:12]=[CH:13][CH:14]=[CH:15][C:2]1=2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C(=C1)CC(N)C(=O)O)C=CC=C2
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
TEMPERATURE
|
Details
|
was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction quenched by the addition of 4N sodium hydroxide (5.0 ml)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
the organic layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removal under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C(=C1)CC(CO)N)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |